3-Aminomethylpyridine-N-oxide
Overview
Description
3-Pyridinemethanamine 1-oxide is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyridinemethanamine 1-oxide can be synthesized from 3-(aminomethyl)pyridine. The typical procedure involves the oxidation of 3-(aminomethyl)pyridine using oxidizing agents such as 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane in acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for 3-Pyridinemethanamine 1-oxide are not widely documented, the general approach involves large-scale oxidation reactions using suitable oxidizing agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanamine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide to the parent amine.
Substitution: The compound can participate in substitution reactions where the amino group or the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane in acetonitrile.
Reducing Agents: Common reducing agents like hydrogen in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more oxidized pyridine derivatives, while reduction can yield the parent amine.
Scientific Research Applications
3-Pyridinemethanamine 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanamine 1-oxide involves its interaction with molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. This can lead to various biological effects, including potential antiviral activities.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: The parent compound without the N-oxide group.
Pyridine N-oxide: A simpler N-oxide derivative of pyridine.
Uniqueness
3-Pyridinemethanamine 1-oxide is unique due to the presence of both an amino group and an N-oxide group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBULFLYPLSCKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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